methyl 2-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate
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Overview
Description
METHYL 2-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a methoxyphenoxy group, a hydrazono group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyphenyl acetate. This intermediate is then reacted with hydrazine hydrate to form the hydrazono derivative. The final step involves the reaction of this intermediate with methyl 2-aminobenzoate under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazono group can be reduced to form a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
METHYL 2-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxyphenoxy group may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-((E)-{2-[2-(4-ALLYL-2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-NAPHTHYL 4-METHOXYBENZOATE
- 4-((E)-{2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
METHYL 2-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H23N3O6 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 2-[[(3E)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzoate |
InChI |
InChI=1S/C21H23N3O6/c1-14(12-19(25)22-18-7-5-4-6-17(18)21(27)29-3)23-24-20(26)13-30-16-10-8-15(28-2)9-11-16/h4-11H,12-13H2,1-3H3,(H,22,25)(H,24,26)/b23-14+ |
InChI Key |
BAVMBFZLJZRPQN-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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